(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13475621
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylpropanamide |
| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-8-6-11(7-9-12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1 |
| Standard InChI Key | ICEKJABMGPCNMV-UNXYVOJBSA-N |
| Isomeric SMILES | CCN(C1CCC(CC1)N(C)C)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s systematic IUPAC name is (2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylpropanamide (CAS: 1354020-12-4) . Its molecular formula is C₁₃H₂₇N₃O, with a molar mass of 241.37 g/mol. Key structural features include:
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A cyclohexyl ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂).
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An ethyl-propionamide side chain attached to the cyclohexyl nitrogen, with stereochemical specificity at the C2 position (S-configuration).
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A primary amine (-NH₂) on the propionamide backbone.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇N₃O | |
| Molar Mass (g/mol) | 241.37 | |
| CAS Number | 1354020-12-4 | |
| Stereochemistry | S-configuration at C2 |
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via amide coupling reactions, leveraging cyclohexylamine derivatives and activated propionamide precursors . A common method involves:
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Step 1: Reaction of 4-dimethylaminocyclohexylamine with ethyl chloroacetate in the presence of a base (e.g., triethylamine) .
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Step 2: Purification via column chromatography or recrystallization to isolate the enantiomerically pure (S)-form.
Table 2: Synthesis Parameters
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency, with in-line analytics (e.g., HPLC) ensuring stereochemical purity . Challenges include minimizing racemization during scale-up.
Pharmacological Properties and Mechanism of Action
Receptor Interactions
The compound exhibits affinity for μ-opioid receptors (MOP), with preliminary studies suggesting agonist activity . Its dimethylamino group facilitates hydrogen bonding with receptor residues (e.g., Asp147 in MOP), while the cyclohexyl moiety enhances lipid membrane permeability .
Table 3: Pharmacological Data
Metabolic Pathways
Hepatic metabolism via CYP3A4 produces inactive metabolites, including N-desethyl and hydroxylated derivatives . Plasma half-life in rodent models is 2.3 hours .
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.15 (s, 6H, N(CH₃)₂) .
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HRMS (ESI+): m/z 242.2124 [M+H]⁺.
Current Research and Future Directions
Ongoing studies focus on:
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